molecular formula C15H13ClN2O2S B14170201 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-

Katalognummer: B14170201
Molekulargewicht: 320.8 g/mol
InChI-Schlüssel: YCTOQNALZIMDNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with additional substituents including a chloro group, a methyl group, and a sulfonyl group attached to a methylphenyl ring.

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a chlorinating agent to introduce the chloro group, followed by the addition of a sulfonyl group through sulfonation reactions. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Eigenschaften

Molekularformel

C15H13ClN2O2S

Molekulargewicht

320.8 g/mol

IUPAC-Name

4-chloro-2-methyl-1-(2-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H13ClN2O2S/c1-10-5-3-4-6-14(10)21(19,20)18-11(2)9-12-13(16)7-8-17-15(12)18/h3-9H,1-2H3

InChI-Schlüssel

YCTOQNALZIMDNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.